molecular formula C17H20N2O3 B5638323 N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine

N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine

Cat. No. B5638323
M. Wt: 300.35 g/mol
InChI Key: ZMJOBQUDRCAONG-UHFFFAOYSA-N
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Description

"N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine" is a complex organic compound involving furan and nitrophenyl groups. Its structure and properties are of interest due to the unique interactions between these functional groups.

Synthesis Analysis

  • The synthesis of compounds with similar structures often involves reactions with alicyclic secondary amines and a furylpropiolate, resulting in aminoacrylates. These compounds exhibit significant yields and their structures are elucidated using NMR, IR, and UV spectra (Sasaki & Shoji, 1968).

Molecular Structure Analysis

  • Structural analysis of related compounds using FT-IR, NMR, and density functional method (DFT) studies reveals insights into geometrical structures, vibrational frequencies, and molecular electrostatic potential. Such studies are crucial in understanding the molecular arrangement and electronic properties of these complex molecules (Vessally et al., 2013).

Chemical Reactions and Properties

  • Chemical reactions of similar furyl-nitrophenyl compounds can involve various nucleophiles leading to diverse substitution products. These reactions are indicative of the compound's reactivity and potential for further chemical transformations (Hassaneen et al., 1991).

Physical Properties Analysis

  • The physical properties of such compounds, particularly related to their crystalline structure and interactions at the molecular level, can be explored through X-ray diffraction analysis. This analysis often reveals the presence of hydrogen bonds and other intermolecular interactions that define the compound's physical characteristics (Payne et al., 2010).

Chemical Properties Analysis

  • Detailed examination of the electronic properties and charge transfer characteristics of similar compounds provides insights into their reactivity and potential applications. Studies often involve theoretical methods such as DFT to predict reactivity patterns and molecular interactions (Tendongmo et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, which could include flammability, toxicity, and reactivity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine .

properties

IUPAC Name

N-ethyl-2-methyl-N-[[5-(3-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-18(11-13(2)3)12-16-8-9-17(22-16)14-6-5-7-15(10-14)19(20)21/h5-10H,2,4,11-12H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJOBQUDRCAONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-N-[[5-(3-nitrophenyl)furan-2-yl]methyl]prop-2-en-1-amine

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